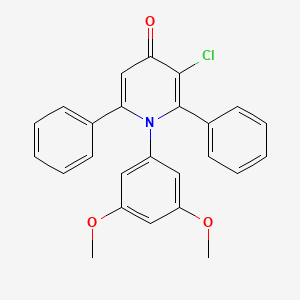![molecular formula C19H12Cl2F2O B14288473 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol CAS No. 116041-82-8](/img/structure/B14288473.png)
2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol is a synthetic organic compound characterized by the presence of fluorine and chlorine atoms attached to a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol typically involves the reaction of 4,6-dichlorophenol with bis(4-fluorophenyl)methanol under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity of the product. Common reagents used in the synthesis include halogenated solvents and catalysts that facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may act as a calcium antagonist, blocking calcium channels and affecting cellular processes .
Comparison with Similar Compounds
Bis(4-fluorophenyl)methanol: A related compound with similar structural features but different functional groups.
Flunarizine: A calcium antagonist with a similar bis(4-fluorophenyl) structure.
CRL-40,940: A bisfluoro analog of modafinil with unique pharmacological properties.
Uniqueness: 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol is unique due to the presence of both fluorine and chlorine atoms, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it valuable for various applications.
Properties
CAS No. |
116041-82-8 |
|---|---|
Molecular Formula |
C19H12Cl2F2O |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
2-[bis(4-fluorophenyl)methyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C19H12Cl2F2O/c20-13-9-16(19(24)17(21)10-13)18(11-1-5-14(22)6-2-11)12-3-7-15(23)8-4-12/h1-10,18,24H |
InChI Key |
PVUTXFLCQMYHRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C3=C(C(=CC(=C3)Cl)Cl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14288393.png)
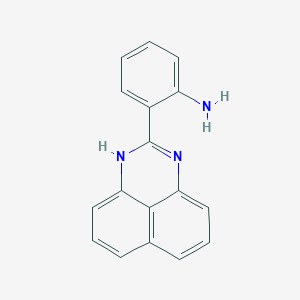
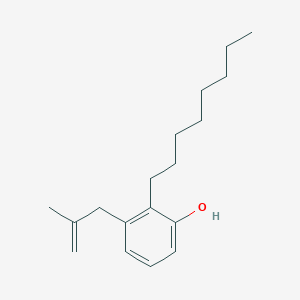
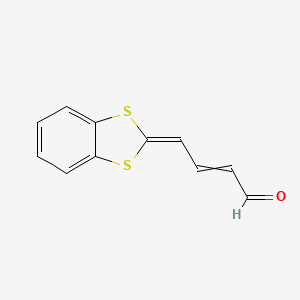
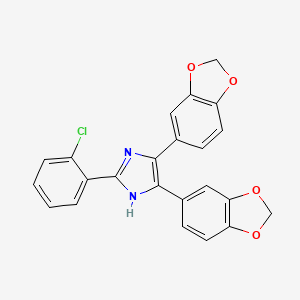
![N'-[N'-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide](/img/structure/B14288431.png)
![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)
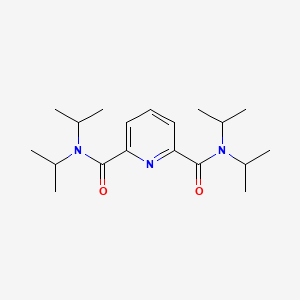
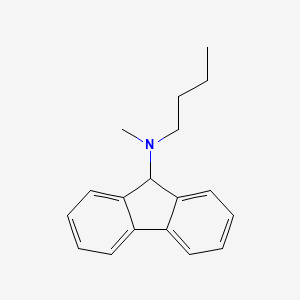
![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)
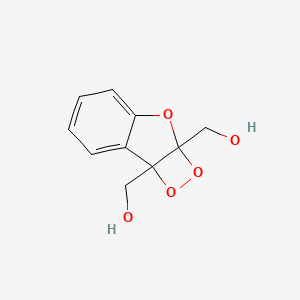

![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
